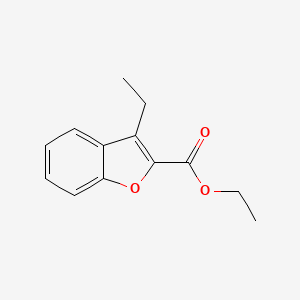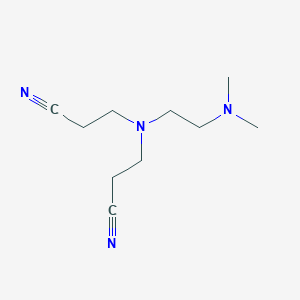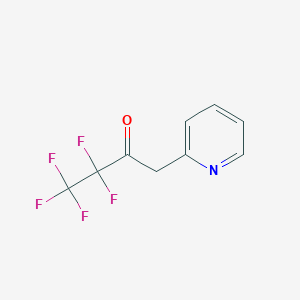
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one is a fluorinated organic compound with the molecular formula C9H6F5NO It is characterized by the presence of a pyridine ring attached to a butanone backbone, with five fluorine atoms attached to the terminal carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one typically involves the reaction of 2-methylpyridine with pentafluorobutanone under controlled conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the butanone moiety can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, lithium aluminum hydride, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,4-Pentafluoro-1-(pyridin-3-yl)butan-2-one
- 3,3,4,4,4-Pentafluoro-1-(pyridin-4-yl)butan-2-one
- 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene
Uniqueness
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring and the presence of five fluorine atoms on the butanone moiety. This unique structure imparts distinct chemical and physical properties, such as high electronegativity and stability, making it valuable for various applications .
Propriétés
Numéro CAS |
337-29-1 |
|---|---|
Formule moléculaire |
C9H6F5NO |
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluoro-1-pyridin-2-ylbutan-2-one |
InChI |
InChI=1S/C9H6F5NO/c10-8(11,9(12,13)14)7(16)5-6-3-1-2-4-15-6/h1-4H,5H2 |
Clé InChI |
BQVRBDNFCROYTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CC(=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


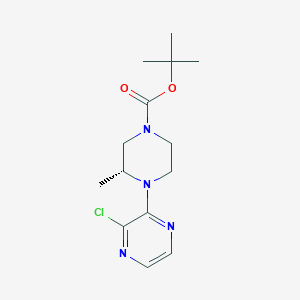
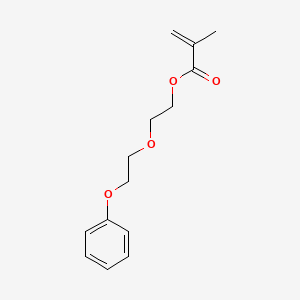
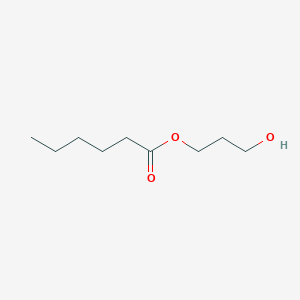

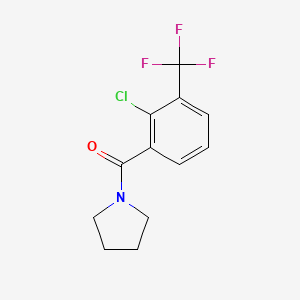
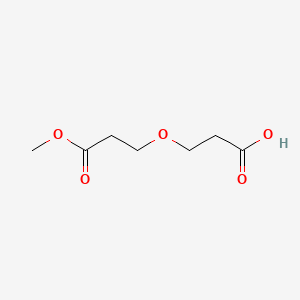

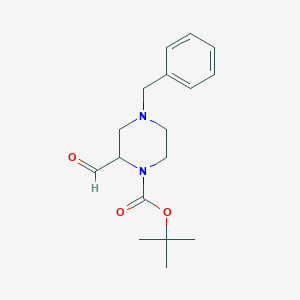
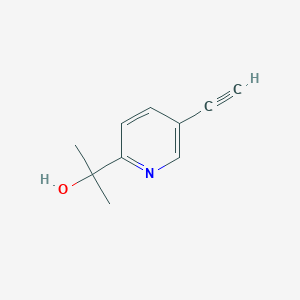
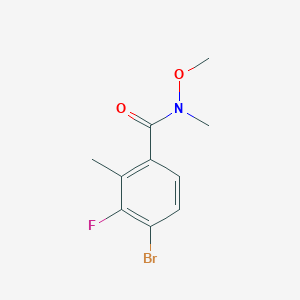
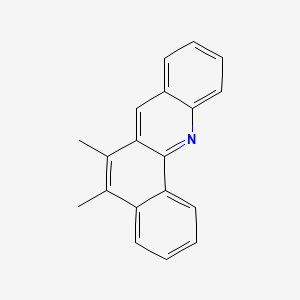
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
